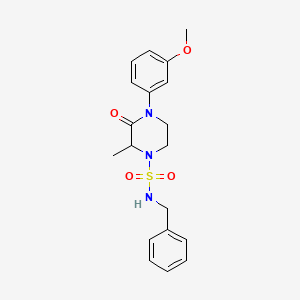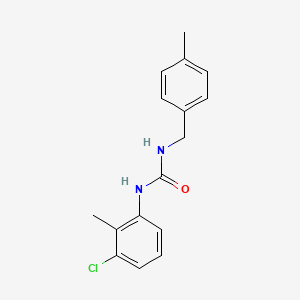![molecular formula C17H20N2O3 B5398703 N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide](/img/structure/B5398703.png)
N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
作用机制
MPEP acts as a selective antagonist of N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in glutamate-mediated neurotransmission, which has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to modulate various physiological and biochemical processes, including synaptic plasticity, long-term potentiation, and neuronal excitability. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders.
实验室实验的优点和局限性
MPEP is a highly selective antagonist of N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide and has been extensively validated in various in vitro and in vivo models. However, its efficacy and specificity may vary depending on the experimental conditions and the cell types being studied. Additionally, MPEP has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several areas of future research that could benefit from the use of MPEP, including:
1. Investigating the role of N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide in the pathogenesis of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Developing more potent and selective N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide antagonists that can be used as therapeutic agents for various neurological and psychiatric disorders.
3. Studying the interactions between N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide and other neurotransmitter systems, such as the dopamine and opioid systems, to better understand the mechanisms underlying addiction and other behavioral disorders.
4. Exploring the potential of N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide as a therapeutic target for non-neurological disorders, such as cancer and metabolic diseases.
In conclusion, MPEP is a valuable tool for investigating the role of N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide in various physiological and pathological processes. Its selective antagonism of N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide has provided insights into the underlying mechanisms of neurological and psychiatric disorders and has led to the development of novel therapeutic strategies. However, further research is needed to fully understand the complex interactions between N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide and other signaling pathways and to develop more potent and selective N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide antagonists for clinical use.
合成方法
MPEP can be synthesized using a multi-step process that involves the reaction of 3-methoxyphenylacetonitrile with 3-bromopyridine, followed by reduction and acylation. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
MPEP has been widely used in scientific research to investigate the role of N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide in various neurological and psychiatric disorders, including addiction, depression, anxiety, and schizophrenia. It has also been used to study the physiological functions of N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide in brain development, synaptic plasticity, and learning and memory.
属性
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-pyridin-3-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-13(14-6-4-7-15(10-14)21-3)19(2)17(20)12-22-16-8-5-9-18-11-16/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTJUNULCHJSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N(C)C(=O)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate](/img/structure/B5398628.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5398640.png)

![4-[(2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5398653.png)

![rel-(1R,6S)-9-methyl-3-[3-(4-piperidinylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B5398665.png)

![N,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5398674.png)

![ethyl 1-[2-(3-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5398688.png)
![6-[2-(1-isopropyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5398697.png)
![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5398708.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5398712.png)